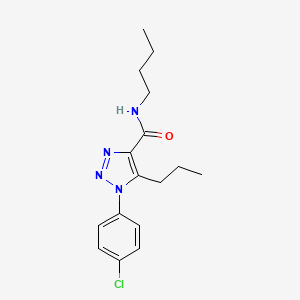
1-(2,3-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine
描述
1-(2,3-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine, commonly known as DFPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DFPP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of DFPP is not fully understood, but it is believed to involve the modulation of dopamine receptors. DFPP has been shown to bind to both D1 and D2 dopamine receptors, resulting in the activation of downstream signaling pathways. The exact mechanism by which DFPP modulates dopamine receptor activity is still under investigation.
Biochemical and Physiological Effects:
DFPP has been shown to have various biochemical and physiological effects. In animal studies, DFPP has been shown to increase dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects. DFPP has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine. In addition, DFPP has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
DFPP has several advantages for lab experiments, including its high purity and stability. DFPP is also readily available from commercial sources, making it easy to obtain for research purposes. However, DFPP has some limitations, including its relatively high cost and limited solubility in aqueous solutions. These limitations may make it difficult to use DFPP in certain experimental settings.
未来方向
DFPP has several potential future directions for research. One possible direction is the development of new drugs based on the structure of DFPP. DFPP has been used as a lead compound for the development of new drugs targeting various biological targets, including dopamine receptors. Another possible direction is the investigation of DFPP's potential as a neuroprotective agent. DFPP has been shown to have antioxidant and anti-inflammatory effects, which may make it useful for the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of DFPP and its potential applications in various fields.
Conclusion:
In conclusion, 1-(2,3-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine, or DFPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DFPP has been studied for its potential as an antidepressant and anxiolytic agent, as well as its potential as a lead compound for the development of new drugs targeting various biological targets. DFPP has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its relatively high cost and limited solubility in aqueous solutions. Further studies are needed to fully understand the mechanism of action of DFPP and its potential applications in various fields.
科学研究应用
DFPP has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DFPP has been shown to modulate the activity of dopamine receptors, which are involved in reward and motivation pathways in the brain. In pharmacology, DFPP has been studied for its potential as an antidepressant and anxiolytic agent. In medicinal chemistry, DFPP has been used as a lead compound for the development of new drugs targeting various biological targets.
属性
IUPAC Name |
(2,3-dichlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN2O/c18-13-5-3-4-12(16(13)19)17(23)22-10-8-21(9-11-22)15-7-2-1-6-14(15)20/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXZBJGROQHKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4645314.png)

![3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B4645325.png)
![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4645340.png)
![N-(2-furylmethyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiourea](/img/structure/B4645342.png)

![1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4645361.png)
![methyl 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4645369.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4645379.png)
![2-bromo-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4645381.png)
![4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4645384.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(3-methylphenyl)benzamide](/img/structure/B4645396.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B4645401.png)